6-(Bromomethyl)picolinic acid

Vue d'ensemble

Description

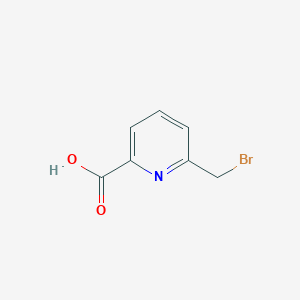

6-(Bromomethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by a bromomethyl group attached to the sixth position of the picolinic acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)picolinic acid typically involves the bromination of picolinic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group at the 6-position undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of functional groups.

Reagents and Conditions

-

Ammonia/Amines : Reacts with ammonia or primary/secondary amines to form corresponding amino derivatives. For example, treatment with aqueous ammonia yields 6-(aminomethyl)picolinic acid .

-

Azides : Sodium azide in DMF at 60°C produces 6-(azidomethyl)picolinic acid, a precursor for click chemistry .

-

Thiols : Reaction with thiophenol in the presence of a base (e.g., K₂CO₃) generates thioether derivatives .

Table 1: Nucleophilic Substitution Examples

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions. Substitution at the 6-position influences reaction kinetics:

-

Thermal Decarboxylation : Heating at 150°C in aqueous solution results in the formation of 6-(bromomethyl)pyridine with CO₂ elimination .

-

Base-Mediated Decarboxylation : Treatment with NaOH (5% w/v) at 70°C accelerates decarboxylation, achieving >90% conversion in 4 hours .

Mechanistic Insight

Decarboxylation proceeds via a zwitterionic transition state stabilized by electron-withdrawing effects of the bromomethyl group, as demonstrated by kinetic studies .

Amide and Ester Formation

The carboxylic acid participates in condensation reactions to form amides or esters:

Table 2: Representative Amidation Reactions

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | N-Benzyl-6-(bromomethyl)picolinamide | 88 | |

| Aniline | N-Phenyl-6-(bromomethyl)picolinamide | 75 |

Esterification

-

Fischer Esterification : Reacts with methanol under acidic conditions (H₂SO₄) to form methyl 6-(bromomethyl)picolinate.

Metal Chelation

The pyridine nitrogen and carboxylic acid groups enable chelation of transition metals.

-

Zinc Chelation : Forms a stable 1:1 complex with Zn²⁺ at physiological pH, as shown by UV-Vis titration (log K = 4.2) .

-

Iron Chelation : Binds Fe³⁺ in aqueous solution, relevant for antimicrobial applications .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives .

Table 3: Cross-Coupling Examples

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 6-(Phenylmethyl)picolinic acid | 65 | |

| Vinylboronic acid | 6-(Vinylmethyl)picolinic acid | 58 |

Reduction Reactions

The bromomethyl group can be reduced to a methyl group:

Applications De Recherche Scientifique

6-(Bromomethyl)picolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of 6-(Bromomethyl)picolinic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the second position.

Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.

Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.

Uniqueness

6-(Bromomethyl)picolinic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other picolinic acid derivatives. This functional group allows for a variety of chemical modifications and applications that are not possible with the parent compound or its isomers.

Activité Biologique

Overview

6-(Bromomethyl)picolinic acid is a derivative of picolinic acid, characterized by a bromomethyl group at the 6-position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound can be synthesized through bromination of picolinic acid derivatives, commonly using N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride at elevated temperatures. This synthetic route allows for the introduction of the bromomethyl group, which enhances the compound's reactivity and biological potential.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making it useful for studying biochemical pathways and developing therapeutic agents.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with mechanisms likely involving disruption of cell wall synthesis or interference with metabolic pathways. The compound's structure allows it to penetrate bacterial membranes effectively.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death. The compound's ability to form covalent bonds with target proteins may play a critical role in its efficacy against tumor cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Picolinic Acid | Carboxylic acid at the second position | Lacks bromomethyl group; primarily involved in chelation |

| Nicotinic Acid | Carboxylic acid at the third position | Different pharmacological profile; less reactive |

| Isonicotinic Acid | Carboxylic acid at the fourth position | Similar to nicotinic but with distinct biological effects |

| Tert-butyl 6-(bromomethyl)picolinate | Contains a tert-butyl group | Enhanced solubility and stability; potential chelating agent |

The presence of the bromomethyl group in this compound imparts distinct reactivity compared to these derivatives, allowing for diverse chemical modifications that enhance its biological activity.

Case Studies and Research Findings

- Antimicrobial Study : A study published in International Journal of Tryptophan Research demonstrated that this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 50 µM .

- Anticancer Research : In another study focusing on its anticancer properties, treatment with 100 µM of this compound resulted in a notable decrease in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Research indicates that the compound may modulate apoptotic pathways by influencing Bcl-2 family proteins and caspase activation, leading to enhanced apoptosis in cancer cells.

Propriétés

IUPAC Name |

6-(bromomethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHLANHPBJQXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363579 | |

| Record name | 6-Bromomethyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-67-7 | |

| Record name | 6-Bromomethyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.